Epalrestat-d5

Description

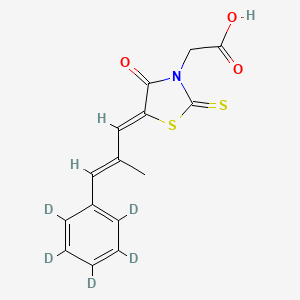

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13NO3S2 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2-[(5Z)-5-[(E)-2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

InChI |

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8-/i2D,3D,4D,5D,6D |

InChI Key |

CHNUOJQWGUIOLD-CUEOMABLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\C)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)[2H])[2H] |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Epalrestat-d5 as an Internal Standard in Bioanalytical Methods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Epalrestat and the critical role of its deuterated analog, Epalrestat-d5, as an internal standard in quantitative bioanalytical methods. This document details the underlying principles, experimental protocols, and data supporting its application, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: Epalrestat and the Need for Precise Quantification

Epalrestat is a non-competitive and reversible inhibitor of the aldose reductase enzyme.[1] Under hyperglycemic conditions, as seen in diabetes mellitus, the polyol pathway becomes overactive, leading to the conversion of excess glucose into sorbitol by aldose reductase. This accumulation of sorbitol in various tissues is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. Epalrestat works by blocking this pathway, thereby preventing the accumulation of sorbitol and mitigating its downstream detrimental effects.

Accurate and precise quantification of Epalrestat in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to ensure the reliability of the results by correcting for variability during sample preparation and analysis. This compound, a deuterated form of Epalrestat, serves as an ideal internal standard for this purpose.

Mechanism of Action of this compound as an Internal Standard

In quantitative bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to all samples, including calibrators and quality controls. The IS helps to correct for the potential loss of the analyte during sample processing and for variations in instrument response.

Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based assays. The key advantages of using a stable isotope-labeled internal standard like this compound include:

-

Similar Chemical and Physical Properties: this compound is chemically identical to Epalrestat, with the only difference being the replacement of five hydrogen atoms with deuterium atoms. This results in nearly identical chromatographic retention times and extraction recoveries.

-

Co-elution with the Analyte: Because of its similar properties, this compound co-elutes with Epalrestat during chromatographic separation. This is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix.

-

Mass-based Differentiation: Despite their similar chemical behavior, Epalrestat and this compound have different molecular weights and are therefore easily distinguished by the mass spectrometer. This allows for their simultaneous detection and quantification.

By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to highly accurate and precise quantification.

Signaling Pathway of Epalrestat's Therapeutic Action

The therapeutic effect of Epalrestat is achieved through the inhibition of the polyol pathway. The following diagram illustrates this pathway and the point of intervention by Epalrestat.

Caption: The Polyol Pathway and the inhibitory action of Epalrestat on Aldose Reductase.

Quantitative Data from a Validated UHPLC-MS/MS Method

The following tables summarize the quantitative data from a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of Epalrestat in human plasma using this compound as the internal standard.[2][3]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Parameter | Value |

| Linear Range | 10.0 - 8000 ng/mL |

| Correlation Coefficient (r) | ≥ 0.99 |

| LLOQ | 10.0 ng/mL |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Concentration (ng/mL) | Within-run Precision (%RSD) | Between-run Precision (%RSD) | Within-run Accuracy (%RE) | Between-run Accuracy (%RE) |

| LLOQ | 10.0 | < 9.3% | < 9.3% | -8.4% to 4.2% | -8.4% to 4.2% |

| Low QC | 20.0 | < 9.3% | < 9.3% | -8.4% to 4.2% | -8.4% to 4.2% |

| Medium QC | 200 | < 9.3% | < 9.3% | -8.4% to 4.2% | -8.4% to 4.2% |

| High QC | 6400 | < 9.3% | < 9.3% | -8.4% to 4.2% | -8.4% to 4.2% |

Table 3: Recovery and Matrix Effect

| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) | Low QC Matrix Effect (%) | Medium QC Matrix Effect (%) | High QC Matrix Effect (%) |

| Epalrestat | High | High | High | Not Significant | Not Significant | Not Significant |

| This compound | High | High | High | Not Significant | Not Significant | Not Significant |

Experimental Protocols

This section provides a detailed methodology for the quantification of Epalrestat in human plasma using this compound as an internal standard, based on a validated UHPLC-MS/MS method.[2][3]

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

To a 1.5 mL centrifuge tube, add 20 µL of the plasma sample.

-

Add 100 µL of the internal standard working solution (this compound in acetonitrile) to the plasma sample.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.

Chromatographic Conditions

-

UHPLC System: Waters ACQUITY UPLC

-

Column: ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm)

-

Mobile Phase A: 2 mM ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 40°C

-

Gradient Elution:

Time (min) %A %B 0.0 70 30 0.5 70 30 0.8 10 90 1.5 10 90 1.6 70 30 | 2.0 | 70 | 30 |

Mass Spectrometric Conditions

-

Mass Spectrometer: Triple quadrupole tandem mass spectrometer

-

Ionization Source: Electrospray ionization (ESI)

-

Ionization Mode: Negative

-

Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Epalrestat 318.0 58.0 | this compound | 323.0 | 58.0 |

-

Capillary Voltage: 2.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 1000 L/h

-

Cone Gas Flow: 50 L/h

Experimental Workflow

The following diagram outlines the typical workflow for a bioanalytical method development and validation study using this compound as an internal standard.

References

An In-Depth Technical Guide to the Physicochemical Properties of Epalrestat-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epalrestat-d5 is the deuterated analog of Epalrestat, a non-competitive and reversible inhibitor of the aldose reductase enzyme.[1] It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Epalrestat, a drug employed in the management of diabetic neuropathy. The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering its chemical properties.[2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevant biological pathway.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in analytical methodologies and for understanding its behavior in biological systems.

| Property | Value | Reference |

| Chemical Name | (5Z)-5-[(2E)-2-Methyl-3-(phenyl-d5)-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid | [3] |

| Molecular Formula | C₁₅H₈D₅NO₃S₂ | [4][5] |

| Molecular Weight | 324.43 g/mol | [2][4] |

| Appearance | Orange Solid | [6] |

| Melting Point | >223°C (decomposition) | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [5][6] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [5] |

| Storage Temperature | -20°C | [4] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established analytical techniques for Epalrestat and other small molecules, adapted for the deuterated analog.

Melting Point Determination

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 3-4 mm.[7]

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is ramped at a rate of 10°C per minute to approach the expected melting point, and then the heating rate is reduced to 1-2°C per minute for precise measurement.[8]

-

The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded.[9] The process is repeated to ensure accuracy.

-

Solubility Assessment

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: The saturated solution is filtered through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To assess the purity of this compound and to quantify its concentration in solution.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% ammonium acetate, pH adjusted to 3.0 with o-phosphoric acid) and organic solvents (e.g., methanol and acetonitrile) in a specific ratio (e.g., 40:40:20 v/v/v).[11]

-

Flow Rate: A constant flow rate, typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of 293 nm.[11]

-

Procedure:

-

A standard solution of this compound of known concentration is prepared and injected into the HPLC system to determine its retention time.

-

The sample solution is then injected.

-

The purity is assessed by examining the chromatogram for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks gives an indication of purity.

-

For quantification, a calibration curve is generated using a series of standard solutions of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Objective: To confirm the identity and accurately quantify this compound, particularly in complex matrices. As this compound is primarily used as an internal standard, this method is crucial for its application.

Methodology:

-

Instrumentation: An LC system coupled to a tandem mass spectrometer.

-

Chromatographic Conditions: Similar to the HPLC method described above.

-

Mass Spectrometry Settings:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor a specific precursor-to-product ion transition for this compound. Given the molecular weight of 324.43, the precursor ion [M-H]⁻ would be approximately m/z 323.4. The specific product ions would be determined through infusion experiments. For the non-deuterated Epalrestat (MW 319.4), a common transition is m/z 318 → 58.[12]

-

-

Procedure:

-

The sample is introduced into the LC-MS/MS system.

-

The retention time and the specific mass transition confirm the identity of this compound.

-

Quantification is achieved by comparing the peak area of the analyte's MRM transition to that of a known amount of a suitable internal standard (if not using this compound as the internal standard itself).

-

Mechanism of Action: Aldose Reductase Inhibition

Epalrestat functions by inhibiting the enzyme aldose reductase, which is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications, such as neuropathy. By blocking aldose reductase, Epalrestat prevents the conversion of excess glucose to sorbitol.

Caption: Mechanism of action of this compound via inhibition of the aldose reductase enzyme in the polyol pathway.

Experimental Workflow for Quantification using this compound as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of Epalrestat in biological samples. The following diagram illustrates a typical experimental workflow.

Caption: Workflow for the quantification of Epalrestat using this compound as an internal standard via LC-MS/MS.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Buy this compound [smolecule.com]

- 3. tlcstandards.com [tlcstandards.com]

- 4. This compound | CAS | LGC Standards [lgcstandards.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound [m.chemicalbook.com]

- 7. SOP for Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 8. pharmadekho.com [pharmadekho.com]

- 9. thinksrs.com [thinksrs.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to the Role of Epalrestat-d5 in Diabetic Neuropathy Research Models

Introduction

Diabetic neuropathy is a prevalent and debilitating complication of diabetes mellitus, characterized by nerve damage resulting from prolonged hyperglycemia.[1] The pathogenesis is complex, but a key mechanism involves the overactivation of the polyol pathway.[2][3] In this pathway, the enzyme aldose reductase converts excess glucose into sorbitol.[4] The intracellular accumulation of sorbitol leads to osmotic stress, while the consumption of its cofactor NADPH depletes cellular antioxidant capacity, resulting in oxidative stress and subsequent nerve cell damage.[4][5]

Epalrestat is a noncompetitive and reversible aldose reductase inhibitor that directly targets this pathogenic mechanism.[1] By blocking the conversion of glucose to sorbitol, it mitigates osmotic and oxidative stress, thereby protecting nerve cells.[2][4] Clinical studies have demonstrated its efficacy in improving symptoms of diabetic neuropathy, such as pain, numbness, and tingling, as well as objective measures like nerve conduction velocity.[2][6]

In the context of preclinical and clinical research, accurate quantification of a drug in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. This is where isotopically labeled compounds like Epalrestat-d5 become indispensable. This compound is a deuterated form of Epalrestat, where five hydrogen atoms on the phenyl group have been replaced with deuterium.[7][8][9] Its primary role in research is to serve as an internal standard for the precise quantification of Epalrestat using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[7] This guide provides a detailed overview of Epalrestat's mechanism, the critical role of this compound in research models, and the experimental protocols used to evaluate its efficacy.

Core Mechanism of Action: The Polyol Pathway

Under hyperglycemic conditions, the increased intracellular glucose concentration drives the polyol pathway. Aldose reductase, the rate-limiting enzyme, converts glucose to sorbitol.[4] This process consumes NADPH, a crucial cofactor for regenerating the antioxidant glutathione.[4] The resulting sorbitol accumulation causes osmotic stress, while NADPH depletion leads to increased oxidative stress, both of which contribute to nerve fiber damage.[2] Epalrestat acts as a potent inhibitor of aldose reductase, breaking this cycle of damage.[1]

Role of this compound in Research Models

This compound is a stable isotope-labeled analog of Epalrestat.[8] The replacement of five hydrogen atoms with deuterium results in a molecule that is chemically identical to Epalrestat but has a higher molecular weight. This mass difference is the key to its utility. In quantitative analysis using mass spectrometry, Epalrestat and this compound can be easily distinguished by their different mass-to-charge ratios (m/z).[10]

This compound is used as an internal standard (IS) in bioanalytical methods.[7] A known amount of the IS is added to every sample (e.g., plasma, tissue homogenate) before processing. Because the IS behaves identically to the analyte (Epalrestat) during extraction, chromatography, and ionization, any sample loss or variation in instrument response affects both compounds equally. By measuring the ratio of the analyte's signal to the IS's signal, researchers can achieve highly accurate and precise quantification of Epalrestat, which is essential for determining its pharmacokinetic profile.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for Epalrestat from various research studies.

Table 1: Inhibitory Activity of Epalrestat

| Target | Species/Tissue | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Aldose Reductase | Rat Lens | 0.01 | [7] |

| Aldose Reductase | Human Placenta | 0.26 | [7] |

| Sorbitol Accumulation | Rat Lens (in vitro) | 1.5 | [7] |

| Sorbitol Accumulation | Rat Sciatic Nerve (in vitro) | 5.0 | [7] |

| Sorbitol Accumulation | Human Erythrocytes (in vitro) | 1.5 |[7] |

Table 2: Pharmacokinetic Parameters of Epalrestat in Rodent Models

| Species | Dose (Oral) | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) | Reference |

|---|---|---|---|---|---|

| Wistar Rats | 10 mg/kg | 4077 ± 1327 | 8989 ± 1590 | 2.9 ± 1.4 | [10] |

| C57BL/6J Mice | Single Dose | 36,230 ± 7,390 | 29,086.5 | 1.2 |[12] |

Table 3: Efficacy of Epalrestat in Diabetic Neuropathy Models

| Model | Treatment | Outcome Measure | Result | Reference |

|---|---|---|---|---|

| STZ-induced Diabetic Rats | 20 and 40 mg/kg | Motor Nerve Conduction Velocity | Improved | [7] |

| STZ-induced Diabetic Rats | 20 and 40 mg/kg | Sciatic Nerve Sorbitol Content | Decreased | [7] |

| STZ-induced Diabetic Rats | 100 mg/kg for 6 weeks | Sciatic Nerve Ultrastructure | Reduced injury to nerve fibers and Schwann cells | [5] |

| STZ-induced Diabetic Rats | 100 mg/kg for 6 weeks | Antioxidant Enzyme Activity | Increased (SOD, CAT, GPX) |[5] |

Experimental Protocols

Aldose Reductase Inhibition Assay (In Vitro)

This protocol describes a colorimetric assay to measure the inhibitory activity of Epalrestat on aldose reductase by monitoring NADPH consumption.[13]

Methodology:

-

Prepare Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing phosphate buffer, NADPH, and a suitable substrate for aldose reductase (e.g., DL-glyceraldehyde).

-

Add Inhibitor: Add various concentrations of Epalrestat (dissolved in DMSO) to the wells. Include a positive control (another known inhibitor) and a negative control (DMSO vehicle).

-

Initiate Reaction: Add a purified aldose reductase enzyme solution to each well to start the reaction.

-

Measure Absorbance: Immediately measure the absorbance at 340 nm (the wavelength at which NADPH absorbs light) in kinetic mode using a microplate spectrophotometer.

-

Monitor Reaction: Continue to read the absorbance at 340 nm at regular intervals (e.g., every 5 minutes) for 60-90 minutes at 37°C.

-

Data Analysis: The rate of decrease in absorbance at 340 nm is proportional to the rate of NADPH consumption and thus to the enzyme's activity. Calculate the percentage of inhibition for each Epalrestat concentration and determine the IC₅₀ value.

Nerve Conduction Velocity (NCV) Measurement in Rodent Models

NCV measurement is a gold-standard electrophysiological assessment for evaluating nerve function in animal models of diabetic neuropathy.[14][15]

Methodology:

-

Animal Preparation: Anesthetize the diabetic rodent (e.g., rat or mouse) with an appropriate anesthetic (e.g., ketamine/xylazine).[16]

-

Temperature Control: Monitor and maintain the animal's body and near-nerve temperature at a constant level (e.g., 37°C) using a warming lamp and probe, as temperature significantly affects NCV.[14][16]

-

Electrode Placement: For sciatic motor NCV, place stimulating electrodes at two points along the sciatic nerve (e.g., sciatic notch and knee). Place recording electrodes on the plantar muscles of the foot.[16]

-

Nerve Stimulation: Deliver a supramaximal electrical stimulus at both proximal and distal sites.

-

Record Latency: Record the latency (time from stimulus to the onset of the muscle action potential) for both stimulation points.

-

Calculate NCV: Measure the distance between the two stimulation points. Calculate the motor NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

-

Sensory NCV: A similar procedure can be followed for sensory nerves (e.g., tail nerve), with appropriate adjustments to electrode placement.[16]

Histopathological Analysis of Peripheral Nerves

Histopathology allows for the direct visualization of structural changes in nerve tissue, such as axonal degeneration, demyelination, and Schwann cell abnormalities, which are hallmarks of diabetic neuropathy.[3][17][18]

Methodology:

-

Tissue Collection: Euthanize the animal and carefully dissect the peripheral nerve of interest (e.g., sciatic or sural nerve).

-

Fixation: Immediately fix the nerve tissue in an appropriate fixative (e.g., 4% paraformaldehyde or glutaraldehyde).

-

Processing & Embedding: Dehydrate the tissue through a series of alcohol grades, clear it with xylene, and embed it in paraffin wax or resin for sectioning.

-

Sectioning: Cut thin sections (e.g., 5-10 µm for paraffin, 1 µm for resin) using a microtome.

-

Staining: Mount the sections on glass slides and perform staining. Common stains include:

-

Microscopy and Analysis: Examine the stained sections under a light microscope. Quantify pathological changes such as nerve fiber density, myelin thickness, and the presence of axonal swelling or "onion bulb" formations.[17]

Conclusion

Epalrestat represents a targeted therapeutic strategy for diabetic neuropathy by directly inhibiting aldose reductase and mitigating the damaging effects of the polyol pathway. In the research and development of this and other therapies, this compound serves as a critical tool. Its use as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of Epalrestat in complex biological matrices. This analytical rigor is fundamental to understanding the drug's pharmacokinetic and pharmacodynamic properties, thereby facilitating the robust evaluation of its efficacy and safety in preclinical research models and eventual clinical application. The combination of targeted drug action and precise analytical methodology continues to advance our ability to combat the debilitating complications of diabetes.

References

- 1. Epalrestat - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Epalrestat? [synapse.patsnap.com]

- 5. Epalrestat protects against diabetic peripheral neuropathy by alleviating oxidative stress and inhibiting polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epalrestat. A review of its pharmacology, and therapeutic potential in late-onset complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | CAS | LGC Standards [lgcstandards.com]

- 9. tlcstandards.com [tlcstandards.com]

- 10. LC-MS/MS method for the quantification of aldose reductase inhibitor-epalrestat and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sensitive analysis and pharmacokinetic study of epalrestat in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. Diabetic Neuropathy: A Clinical and Neuropathological Study of 107 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Application of Epalrestat-d5 in Preclinical Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the strategic application of Epalrestat-d5, a deuterated analog of the aldose reductase inhibitor Epalrestat, in preclinical pharmacokinetic (PK) studies. The substitution of hydrogen with deuterium atoms at specific metabolically active positions can significantly alter the drug's metabolic fate, offering a potential avenue for improving its pharmacokinetic profile. This guide details the underlying principles, experimental designs, bioanalytical methodologies, and expected outcomes of utilizing this compound in drug development. The content is structured to provide researchers with the necessary framework to design and execute robust preclinical PK studies, ultimately enabling a more thorough understanding of the therapeutic potential of this modified compound.

Introduction: The Rationale for Deuteration in Drug Discovery

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug development to enhance the pharmacokinetic properties of therapeutic agents.[1][2][3][4] The fundamental principle lies in the kinetic isotope effect (KIE), where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] This increased bond strength can decrease the rate of metabolic reactions that involve the cleavage of this bond, often mediated by cytochrome P450 (CYP) enzymes.[5]

Key advantages of deuteration can include:

-

Reduced metabolism: A slower rate of metabolic breakdown can lead to a longer drug half-life.

-

Increased systemic exposure: A lower metabolic clearance results in higher overall drug concentrations in the body.

-

Improved safety profile: Deuteration can potentially reduce the formation of toxic metabolites.[1]

-

Less frequent dosing: A longer half-life may allow for a more convenient dosing regimen for patients.

Epalrestat is an aldose reductase inhibitor used in the management of diabetic peripheral neuropathy.[6][7] It acts by inhibiting the aldose reductase enzyme in the polyol pathway, thereby reducing the accumulation of sorbitol, a key contributor to diabetic complications.[8][9] While effective, its pharmacokinetic properties, such as its half-life, could potentially be improved to enhance its therapeutic efficacy. The use of this compound in preclinical studies aims to investigate whether deuteration can favorably alter its pharmacokinetic profile.

Epalrestat's Mechanism of Action: The Polyol Pathway

Epalrestat's therapeutic effect is derived from its inhibition of aldose reductase, a key enzyme in the polyol pathway of glucose metabolism.[8][9] Under hyperglycemic conditions, excess glucose is shunted into this pathway, leading to the accumulation of sorbitol and fructose, which can cause osmotic stress and cellular damage, contributing to diabetic complications like neuropathy.

Preclinical Pharmacokinetic Study Design for this compound

A well-designed preclinical PK study is crucial to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and compare it to its non-deuterated counterpart.

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of this compound.

Detailed Experimental Protocols

-

Species: C57BL/6J mice are a commonly used strain for pharmacokinetic studies of Epalrestat.[6]

-

Health Status: Healthy, male or female mice, typically 8-10 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the study under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Test Articles: Epalrestat and this compound.

-

Formulation: Suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC).

-

Route of Administration: Oral gavage is a common route for preclinical evaluation of orally administered drugs.[6]

-

Dose Level: A single dose of 10 mg/kg can be used, based on previous studies with Epalrestat.[6]

-

Blood Sampling: Serial blood samples (approximately 50 µL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Tissue Distribution (Optional): At the end of the study, animals can be euthanized, and key tissues (e.g., liver, kidney, stomach, intestine, brain) collected to assess drug distribution.[6]

Bioanalytical Method Validation

A robust and validated bioanalytical method is essential for the accurate quantification of Epalrestat and this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[6]

Method Development and Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., EMA, FDA).[10] Key validation parameters include:

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 over a defined concentration range (e.g., 2-5000 ng/mL).[6] |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[10] |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).[6][10] |

| Recovery | Consistent and reproducible extraction efficiency. |

| Matrix Effect | Minimal ion suppression or enhancement from endogenous matrix components. |

| Stability | Analyte stability under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term). |

Sample Preparation

A protein precipitation method is often suitable for extracting Epalrestat from plasma.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound or a stable isotope-labeled version of the analyte).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Expected Pharmacokinetic Outcomes and Data Presentation

The primary outcome of the preclinical PK study will be a comparison of the pharmacokinetic parameters of Epalrestat and this compound.

Key Pharmacokinetic Parameters

| Parameter | Description | Expected Impact of Deuteration |

| Cmax | Maximum observed plasma concentration | May increase |

| Tmax | Time to reach Cmax | May be delayed |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Expected to increase |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Expected to increase |

| t1/2 | Elimination half-life | Expected to increase |

| CL/F | Apparent total body clearance | Expected to decrease |

| Vd/F | Apparent volume of distribution | May be altered |

Tabulated Data Summary

The following table provides a template for summarizing the comparative pharmacokinetic data.

| Parameter | Epalrestat (Mean ± SD) | This compound (Mean ± SD) |

| Cmax (ng/mL) | [Insert Data] | [Insert Data] |

| Tmax (h) | [Insert Data] | [Insert Data] |

| AUC(0-t) (ngh/mL) | [Insert Data] | [Insert Data] |

| AUC(0-inf) (ngh/mL) | [Insert Data] | [Insert Data] |

| t1/2 (h) | [Insert Data] | [Insert Data] |

| CL/F (L/h/kg) | [Insert Data] | [Insert Data] |

| Vd/F (L/kg) | [Insert Data] | [Insert Data] |

Conclusion

The use of this compound in preclinical pharmacokinetic studies represents a strategic approach to potentially enhance the therapeutic profile of Epalrestat. By leveraging the kinetic isotope effect, deuteration may lead to a more favorable pharmacokinetic profile, characterized by reduced clearance and increased systemic exposure. The detailed methodologies and experimental frameworks provided in this guide offer a comprehensive resource for researchers to design and execute rigorous preclinical studies. The comparative pharmacokinetic data generated will be instrumental in determining the viability of this compound as a candidate for further development, with the ultimate goal of providing an improved therapeutic option for patients with diabetic neuropathy.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 6. Sensitive analysis and pharmacokinetic study of epalrestat in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The aldose reductase inhibitor epalrestat exerts nephritic protection on diabetic nephropathy in db/db mice through metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. ema.europa.eu [ema.europa.eu]

Deuterated Epalrestat: A Technical Guide for Metabolic Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epalrestat, a non-competitive and reversible inhibitor of aldose reductase, is a clinically important therapeutic agent for the management of diabetic neuropathy.[1] Its mechanism of action centers on the inhibition of the polyol pathway, which becomes overactive in hyperglycemic conditions.[][3] In this pathway, aldose reductase converts excess glucose into sorbitol, a sugar alcohol that accumulates intracellularly, leading to osmotic stress and cellular damage.[][3] By inhibiting aldose reductase, epalrestat mitigates the pathological effects of sorbitol accumulation.[][4]

The use of stable isotope-labeled compounds, particularly deuterated molecules, has become an invaluable tool in metabolic research.[4][5] Deuterated epalrestat, when used as a tracer, allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental biochemical properties. This technical guide provides an in-depth overview of the synthesis, experimental protocols, and data analysis for the use of deuterated epalrestat in metabolic studies.

Metabolic Pathway of Epalrestat

Epalrestat primarily targets the aldose reductase enzyme within the polyol pathway. Under hyperglycemic conditions, a significant portion of glucose is shunted into this pathway. The accumulation of sorbitol and the subsequent depletion of NADPH contribute to the pathogenesis of diabetic complications.[][3]

References

- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol development for biological tracer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Epalrestat-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Epalrestat-d5, a deuterated analog of the aldose reductase inhibitor Epalrestat. Commonly employed as an internal standard in pharmacokinetic and bioanalytical studies, a thorough understanding of its fragmentation pattern is paramount for accurate quantification and method development. This document synthesizes available data on its mass spectrometry (MS) fragmentation, outlines relevant experimental protocols, and presents visual workflows to facilitate comprehension.

Quantitative Data Summary

The mass spectrometric analysis of Epalrestat and its deuterated internal standard, this compound, is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.

Based on available literature, the analysis is conducted in negative ion mode . The deprotonated molecule [M-H]⁻ serves as the precursor ion. While there are some discrepancies in reported values across different studies, the most consistent data is presented below.

Table 1: Mass Spectrometry Parameters for Epalrestat and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) |

| Epalrestat | C₁₅H₁₃NO₃S₂ | 319.40 | 318.0 | 58.0 |

| This compound | C₁₅H₈D₅NO₃S₂ | 324.43 | 323.0 | Not explicitly stated in reviewed literature |

Note: The product ion for this compound is not consistently reported in the reviewed literature. However, based on the fragmentation of the parent compound, a major product ion can be inferred.

Proposed Fragmentation Pathway of Epalrestat

The fragmentation of the Epalrestat core structure in negative ion mode likely initiates from the deprotonated carboxylic acid moiety. The primary fragmentation event observed for Epalrestat is the neutral loss of the carboxymethyl group, leading to the product ion at m/z 58.

Caption: Proposed fragmentation of Epalrestat in negative ion mode.

Based on this pathway for the non-deuterated compound, the fragmentation of this compound would be expected to follow a similar route. The five deuterium atoms are located on the phenyl ring, which is part of the larger neutral loss. Therefore, the resulting product ion from the carboxymethyl group would remain the same.

Table 2: Inferred Fragmentation of this compound

| Precursor Ion (m/z) [M-H]⁻ | Inferred Major Product Ion (m/z) | Neutral Loss |

| 323.0 | 58.0 | C₁₃H₃D₅NO₂S₂ (m/z 265) |

Experimental Protocols

The following outlines a general experimental protocol for the LC-MS/MS analysis of Epalrestat using this compound as an internal standard, based on methodologies reported in the scientific literature.

Sample Preparation: Protein Precipitation

Biological samples, such as plasma or serum, require a protein precipitation step to remove interfering macromolecules.

-

To 100 µL of the biological matrix (e.g., plasma), add 200 µL of a precipitation solvent (e.g., acetonitrile) containing the internal standard, this compound, at a known concentration.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with a two-component mobile phase is common.

-

Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate in water).

-

Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

-

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL of the prepared sample is injected.

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: Optimized for maximal signal intensity (typically 2.5-3.5 kV).

-

Source Temperature: Maintained at a temperature sufficient for desolvation (e.g., 150-350 °C).

-

Desolvation Gas Flow: Adjusted to facilitate efficient solvent evaporation.

-

-

MRM Transitions:

-

Epalrestat: m/z 318.0 → 58.0

-

This compound: m/z 323.0 → 58.0 (inferred)

-

-

Collision Energy: Optimized for each transition to achieve the most stable and intense product ion signal.

Visualized Workflows

Bioanalytical Workflow for Epalrestat Quantification

The following diagram illustrates the typical workflow for the quantification of Epalrestat in a biological matrix using this compound as an internal standard.

Caption: Bioanalytical workflow for Epalrestat quantification.

Logical Relationship of Mass Spectrometric Events

This diagram outlines the logical sequence of events within the mass spectrometer during the analysis of this compound.

Caption: Sequence of events in the tandem mass spectrometer.

Conclusion

The mass spectrometric fragmentation of this compound in negative ion mode is characterized by the formation of a deprotonated precursor ion followed by a predominant fragmentation pathway involving the neutral loss of the deuterated phenyl-containing moiety, resulting in a stable product ion derived from the carboxymethyl group. This technical guide provides a foundational understanding for researchers and scientists involved in the development and validation of bioanalytical methods for Epalrestat. While the presented data is based on the most consistent information available, it is crucial to perform in-house optimization of all mass spectrometry parameters to ensure the highest quality of analytical results.

A Technical Guide to the Commercial Sourcing and Purity of Epalrestat-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, purity, and analytical methodologies for Epalrestat-d5, a deuterated analog of the aldose reductase inhibitor Epalrestat. This document is intended to assist researchers in sourcing high-quality material and understanding the key quality control processes involved.

Commercial Availability of this compound

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. The purity of these materials is a critical consideration for their application in sensitive analytical studies, such as pharmacokinetic and metabolic research where this compound is often used as an internal standard. A summary of prominent commercial suppliers and their stated purity specifications is provided in Table 1.

| Supplier | Product Number/Name | Stated Purity | Available Quantities |

| Cayman Chemical | 29993 | ≥99% deuterated forms (d1-d5) | 500 µg |

| LGC Standards | TRC-E565302-5MG | >95% (HPLC) | 5 mg, 50 mg |

| Smolecule | SM14659 | Not explicitly stated | Inquire |

| ChemicalBook | TRC-E565302 | Not explicitly stated | 50mg |

| Amzeal Research | AM-A17995 | Not explicitly stated | Inquire |

| MedChemExpress (MCE) | HY-W653944 | Not explicitly stated | Inquire |

| Axios Research | AR-E01459 | Not explicitly stated | Inquire |

| Sapphire Bioscience | TRC-E702960 | Not explicitly stated | 5 mg, 50 mg |

Note: Purity specifications and available quantities are subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Analytical Methodologies for Purity and Identity Confirmation

The quality of commercially available this compound is typically assessed through a combination of chromatographic and spectroscopic techniques. These methods are essential for confirming the chemical purity, isotopic enrichment, and structural integrity of the compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of this compound and separating it from any potential impurities or related substances.

Experimental Protocol: RP-HPLC Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a mixture of methanol and a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate), with the pH adjusted to 4.5 with orthophosphoric acid.[3] Another reported mobile phase is a 60:40 (v/v) mixture of acetonitrile and buffer.[1]

-

Flow Rate: Typically in the range of 0.8 to 1.1 mL/min.[1][4]

-

Column Temperature: Ambient or controlled at 25 °C.[1]

-

Detection: UV detection at a wavelength of 274 nm or 294 nm.[1][3]

-

Injection Volume: 10-20 µL.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then diluted with the mobile phase to an appropriate concentration for analysis.

-

Data Analysis: The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific technique used to confirm the molecular weight of this compound and to assess its isotopic enrichment. It is also the primary method for quantitative analysis when this compound is used as an internal standard in pharmacokinetic studies.[5][6]

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole tandem mass spectrometer coupled with a high-performance liquid chromatography system.

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in the negative ion mode.

-

Column: A C18 reverse-phase column, often with smaller dimensions for faster analysis (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous solution containing a modifier like ammonium acetate (e.g., 2 mM).[7]

-

Flow Rate: Typically in the range of 0.2 to 0.5 mL/min.

-

Mass Spectrometric Analysis:

-

Full Scan: To confirm the molecular weight of this compound (expected [M-H]⁻ at m/z 323.4).

-

Multiple Reaction Monitoring (MRM): For quantification and confirmation of identity by monitoring specific precursor-to-product ion transitions.

-

-

Sample Preparation: Similar to HPLC, with dilutions made in the mobile phase or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Incorporation

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for confirming the positions and extent of deuterium incorporation. Both ¹H and ¹³C NMR are typically employed. Quantitative NMR (qNMR) can also be used for purity assessment against a certified internal standard.[8][9]

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.

-

¹H NMR: Used to identify the presence and integration of proton signals. The absence or significant reduction of signals corresponding to the phenyl ring protons confirms successful deuteration.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

Data Analysis: The chemical shifts and coupling constants are compared to those of non-deuterated Epalrestat to confirm the structure. The degree of deuteration can be estimated by comparing the integrals of the residual proton signals in the deuterated positions to the integrals of non-deuterated protons in the molecule.

Quality Control and Supply Chain Workflow

The process of ensuring high-purity this compound for research involves a multi-step workflow from synthesis to final use. The following diagram illustrates a typical quality control and supply chain pathway.

Caption: Workflow of this compound from synthesis to research application.

Signaling Pathway and Experimental Workflow Visualization

The primary mechanism of action of Epalrestat is the inhibition of the aldose reductase enzyme in the polyol pathway. The following diagram illustrates this pathway.

Caption: Inhibition of the polyol pathway by Epalrestat.

The experimental workflow for the quality control analysis of a new batch of this compound can be visualized as follows:

Caption: Quality control workflow for a new batch of this compound.

References

- 1. ajpaonline.com [ajpaonline.com]

- 2. Formulation and Characterization of Epalrestat-Loaded Polysorbate 60 Cationic Niosomes for Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. Buy this compound [smolecule.com]

- 6. lirias.kuleuven.be [lirias.kuleuven.be]

- 7. researchgate.net [researchgate.net]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. Application of quantitative NMR for purity determination of standard ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Quantitative Determination of Epalrestat-d5 in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epalrestat is an aldose reductase inhibitor used in the treatment of diabetic neuropathy. The development of robust and reliable bioanalytical methods for the quantification of Epalrestat in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Epalrestat in plasma samples, utilizing its deuterated analog, Epalrestat-d5, as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1][2][3] This method employs a simple protein precipitation for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode.

Experimental Protocols

Materials and Reagents

-

Epalrestat (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (ACS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions

-

Epalrestat Stock Solution (1 mg/mL): Accurately weigh and dissolve Epalrestat in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Epalrestat Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

A protein precipitation method is utilized for the extraction of Epalrestat and this compound from plasma.[4][5]

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank matrix.

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 0.5 | 90 | 10 |

| 2.5 | 10 | 90 |

| 3.5 | 10 | 90 |

| 3.6 | 90 | 10 |

| 5.0 | 90 | 10 |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 2 |

| Ion Source Temp. | 500°C |

| Gas 1 (Nebulizer) | 40 psi |

| Gas 2 (Heater) | 50 psi |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Epalrestat | 318.0 | 58.0 | 200 | -35 |

| This compound | 323.0 | 63.0 | 200 | -35 |

Note: The MRM transition for this compound is predicted based on a +5 Da mass shift from the parent compound. The exact product ion should be confirmed by direct infusion of the this compound standard.

Method Validation

The developed method should be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Data Summary

Table 3: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Epalrestat | 2 - 5000 | y = 0.0025x + 0.0012 | > 0.995 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 2 | < 15 | ± 15 | < 15 | ± 15 |

| Low QC | 6 | < 10 | ± 10 | < 10 | ± 10 |

| Mid QC | 200 | < 10 | ± 10 | < 10 | ± 10 |

| High QC | 4000 | < 10 | ± 10 | < 10 | ± 10 |

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Mean Matrix Effect (%) | Matrix Effect Precision (%CV) |

| Low QC | 6 | 85-115 | < 15 | 85-115 | < 15 |

| High QC | 4000 | 85-115 | < 15 | 85-115 | < 15 |

Table 6: Stability

| Stability Condition | Duration | Temperature | Mean Stability (%) |

| Bench-top | 8 hours | Room Temperature | 90-110 |

| Freeze-thaw | 3 cycles | -80°C to RT | 90-110 |

| Long-term | 30 days | -80°C | 90-110 |

| Post-preparative | 24 hours | 10°C | 90-110 |

Visualization

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of Epalrestat in plasma.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Epalrestat in plasma samples using LC-MS/MS with a deuterated internal standard. The described method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, and accuracy, making it suitable for high-throughput bioanalysis in support of pharmacokinetic and clinical studies. The use of this compound ensures the reliability and robustness of the assay.

References

- 1. scispace.com [scispace.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. LC-MS/MS method for the quantification of aldose reductase inhibitor-epalrestat and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Epalrestat-d5 in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epalrestat is an aldose reductase inhibitor used in the treatment of diabetic neuropathy. The quantification of Epalrestat and its deuterated internal standard, Epalrestat-d5, in urine is crucial for pharmacokinetic and metabolic studies. This document provides detailed application notes and protocols for the sample preparation of urine for the accurate quantification of this compound using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The protocols outlined below cover three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). The choice of method will depend on the required sample cleanliness, throughput, and available resources.

Physicochemical Properties of Epalrestat

Understanding the physicochemical properties of Epalrestat is essential for developing effective sample preparation strategies.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO₃S₂ | [1](--INVALID-LINK--) |

| Molecular Weight | 319.4 g/mol | [2](--INVALID-LINK--) |

| pKa (strongest acidic) | 3.7 | [3](--INVALID-LINK--) |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in aqueous buffers. | [1](--INVALID-LINK--) |

Epalrestat is a carboxylic acid derivative, making it an acidic drug.[4](--INVALID-LINK--) This acidic nature is a key consideration for optimizing extraction pH.

Sample Preparation Protocols

The following are detailed protocols for the preparation of urine samples for the quantification of this compound. It is recommended to use a deuterated internal standard, such as this compound, which is added to the urine sample at the beginning of the preparation process to account for any analyte loss during extraction and to correct for matrix effects.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for sample cleanup and concentration, providing clean extracts and high recovery rates. A mixed-mode strong anion exchange (SAX) sorbent is recommended for the selective extraction of acidic drugs like Epalrestat.

Experimental Protocol:

-

Urine Sample Pre-treatment:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

-

Take 1 mL of the supernatant for extraction.

-

Add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

-

Acidify the urine sample to a pH of approximately 6 by adding 100 µL of 1 M acetic acid.

-

-

SPE Cartridge Conditioning:

-

Use a mixed-mode strong anion exchange (SAX) SPE cartridge (e.g., 30 mg/1 mL).

-

Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

-

Equilibrate the cartridge by passing 1 mL of 25 mM ammonium acetate buffer (pH 6.0).

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6.0) to remove neutral and basic interferences.

-

Follow with a wash of 1 mL of methanol/water (5:95, v/v) to remove polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

Quantitative Data (Representative for Acidic Drugs):

| Parameter | Expected Value |

| Recovery | > 85% |

| Matrix Effect | < 15% |

| Precision (RSD) | < 10% |

| Accuracy | 90-110% |

Note: These are typical performance values for the SPE of acidic drugs from urine and should be validated specifically for this compound.

Workflow Diagram:

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquids. For an acidic drug like Epalrestat, acidification of the aqueous urine sample will promote its partition into an organic solvent.

Experimental Protocol:

-

Urine Sample Pre-treatment:

-

Thaw and centrifuge the urine sample as described in the SPE protocol.

-

To 1 mL of urine supernatant in a glass tube, add 10 µL of this compound internal standard solution.

-

Acidify the sample to approximately pH 3-4 by adding 50 µL of 1 M HCl.

-

-

Extraction:

-

Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane/isopropanol 9:1, v/v).

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Organic Phase Collection:

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 3 mL of the organic solvent for improved recovery.

-

Combine the organic extracts.

-

-

Evaporation and Reconstitution:

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase.

-

Vortex and transfer to an autosampler vial.

-

Quantitative Data (Representative for Acidic Drugs):

| Parameter | Expected Value |

| Recovery | 70-90% |

| Matrix Effect | < 20% |

| Precision (RSD) | < 15% |

| Accuracy | 85-115% |

Note: These are typical performance values for the LLE of acidic drugs from urine and should be validated specifically for this compound.

Workflow Diagram:

Protein Precipitation (PP)

Protein precipitation is a simpler and faster method, often suitable for high-throughput screening. While urine generally has a lower protein content than plasma, precipitation can still help to remove some matrix components.

Experimental Protocol:

-

Urine Sample Pre-treatment:

-

Thaw and centrifuge the urine sample as previously described.

-

In a microcentrifuge tube, mix 200 µL of urine supernatant with 10 µL of this compound internal standard solution.

-

-

Precipitation:

-

Add 600 µL of cold acetonitrile to the urine sample.

-

Vortex for 1 minute to precipitate proteins and other macromolecules.

-

-

Centrifugation:

-

Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

-

-

Supernatant Collection and Analysis:

-

Carefully transfer the supernatant to an autosampler vial.

-

Depending on the sensitivity of the LC-MS/MS system, the supernatant can be directly injected or evaporated and reconstituted in the mobile phase for concentration. For this protocol, direct injection is assumed.

-

Quantitative Data (Representative for Small Molecules in Urine):

| Parameter | Expected Value |

| Recovery | > 90% (apparent) |

| Matrix Effect | Variable, potentially > 20% |

| Precision (RSD) | < 15% |

| Accuracy | 85-115% |

Note: Protein precipitation offers high recovery but may result in significant matrix effects. The suitability of this method should be carefully evaluated.

Workflow Diagram:

Summary and Method Selection

The choice of sample preparation technique for this compound in urine should be guided by the specific requirements of the study.

-

Solid-Phase Extraction (SPE) is recommended for methods requiring the highest level of cleanliness and sensitivity, minimizing matrix effects and achieving high analyte concentration. It is the most robust but also the most time-consuming and expensive method.

-

Liquid-Liquid Extraction (LLE) offers a good balance between sample cleanliness, recovery, and cost. It is a reliable technique for removing a significant portion of matrix interferences.

-

Protein Precipitation (PP) is the simplest and fastest method, making it suitable for high-throughput applications. However, it provides the least sample cleanup and is more prone to matrix effects, which must be carefully assessed during method validation.

For all methods, a thorough validation according to regulatory guidelines (e.g., FDA or EMA) is essential to ensure the reliability of the quantitative data. This includes the assessment of selectivity, linearity, accuracy, precision, recovery, and matrix effects.(--INVALID-LINK--) The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for variability in extraction and matrix-induced ion suppression or enhancement.

References

Application Note: High-Efficiency Liquid-Liquid Extraction Protocol for the Quantification of Epalrestat and its Deuterated Internal Standard, Epalrestat-d5, in Human Plasma

Abstract

This application note details a robust liquid-liquid extraction (LLE) protocol for the simultaneous quantification of the aldose reductase inhibitor, Epalrestat, and its stable isotope-labeled internal standard, Epalrestat-d5, from human plasma. The described method is optimized for high recovery and minimal matrix effects, ensuring reliable and reproducible results for pharmacokinetic and bioequivalence studies. The subsequent analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Epalrestat is a non-competitive and reversible inhibitor of the aldose reductase enzyme, utilized in the management of diabetic neuropathy. Accurate determination of its concentration in biological matrices is crucial for drug development and clinical monitoring. This compound is a deuterated analog of Epalrestat, commonly used as an internal standard in bioanalytical methods to ensure accuracy and precision by correcting for variations during sample processing and analysis[1][2][3]. While protein precipitation is a common sample preparation technique, liquid-liquid extraction offers a higher degree of sample cleanup, which can be critical for sensitive LC-MS/MS assays. This protocol provides a detailed methodology for a robust LLE procedure.

Experimental Protocol

This protocol is intended for the extraction of Epalrestat and this compound from human plasma prior to LC-MS/MS analysis.

Materials and Reagents:

-

Human plasma (K2-EDTA as anticoagulant)

-

Epalrestat analytical standard

-

This compound analytical standard[1]

-

Methyl tert-butyl ether (MTBE), HPLC grade

-

Formic acid, 88%

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Deionized water

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

Sample concentrator (e.g., nitrogen evaporator)

Stock and Working Solutions Preparation:

-

Epalrestat Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Epalrestat in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Epalrestat Working Standard Solutions: Prepare serial dilutions of the Epalrestat stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 10 ng/mL to 5000 ng/mL.

-

This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation and Extraction Protocol:

-

Sample Aliquoting: Pipette 200 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the 100 ng/mL this compound working solution to each tube.

-

Vortex: Briefly vortex mix the samples for 10 seconds.

-

Acidification: Add 20 µL of 2% formic acid in water to each tube to acidify the plasma. This step facilitates the extraction of the acidic Epalrestat into the organic phase.

-

Vortex: Vortex mix for another 10 seconds.

-

Addition of Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

-

Extraction: Vortex mix vigorously for 5 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean microcentrifuge tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex: Vortex mix for 30 seconds to ensure the residue is fully dissolved.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Data Presentation

The following tables represent typical validation data for the described LLE protocol.

Table 1: Recovery of Epalrestat and this compound

| Analyte | Concentration (ng/mL) | Mean Recovery (%) | %RSD |

| Epalrestat | 30 (Low QC) | 88.5 | 4.2 |

| 250 (Mid QC) | 91.2 | 3.5 | |

| 4000 (High QC) | 90.1 | 3.8 | |

| This compound | 100 | 89.8 | 4.0 |

Table 2: Matrix Effect for Epalrestat and this compound

| Analyte | Concentration (ng/mL) | Mean Matrix Effect (%) | %RSD |

| Epalrestat | 30 (Low QC) | 95.3 | 5.1 |

| 4000 (High QC) | 93.8 | 4.7 | |

| This compound | 100 | 94.5 | 4.9 |

Visualizations

Diagram 1: Liquid-Liquid Extraction Workflow for Epalrestat and this compound

Caption: Workflow of the LLE protocol for Epalrestat and this compound from plasma.

Discussion

The presented liquid-liquid extraction protocol provides an effective method for the isolation of Epalrestat and its deuterated internal standard from human plasma. The use of MTBE as the extraction solvent ensures high extraction efficiency for the moderately polar drug. Acidification of the plasma sample protonates the carboxylic acid moiety of Epalrestat, rendering it more non-polar and thus facilitating its partitioning into the organic solvent.

The high recovery and low matrix effects, as indicated by the representative data, demonstrate the suitability of this method for bioanalytical applications requiring high accuracy and precision. The protocol is straightforward and can be easily implemented in a research or clinical laboratory setting. Further validation according to regulatory guidelines (e.g., FDA, EMA) is necessary before its application in regulated studies[4].

Conclusion

This application note provides a detailed and robust liquid-liquid extraction protocol for the quantification of Epalrestat and this compound in human plasma. The method is designed to be efficient, reproducible, and suitable for high-throughput analysis in a drug development setting.

References

Application Note: Solid-Phase Extraction Method for Epalrestat-d5 from Tissue Homogenates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epalrestat is an aldose reductase inhibitor used in the treatment of diabetic neuropathy. The quantification of Epalrestat in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the solid-phase extraction (SPE) of Epalrestat and its deuterated internal standard, Epalrestat-d5, from tissue homogenates for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is utilized as an internal standard to ensure accuracy and precision in quantification by correcting for variability during sample preparation and analysis.[1][2]